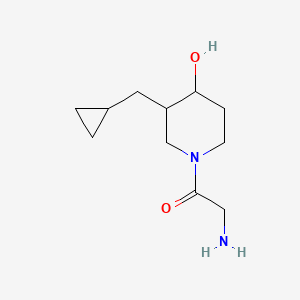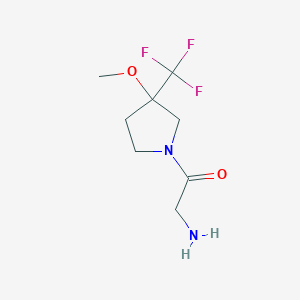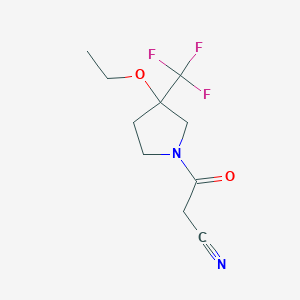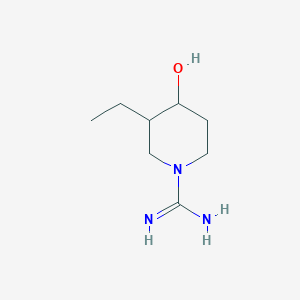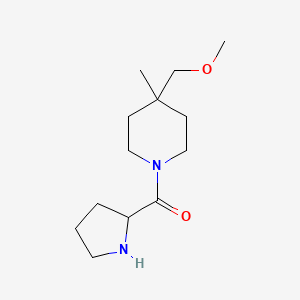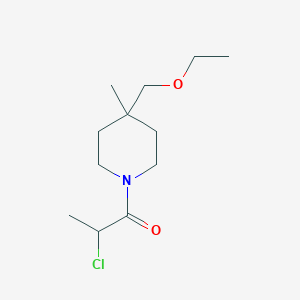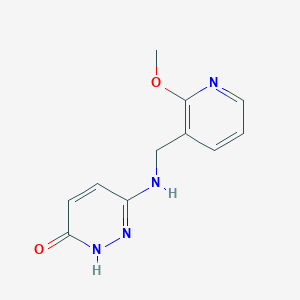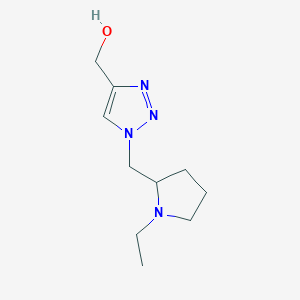
(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
概要
説明
The compound (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a triazole ring, another five-membered ring but with two nitrogen atoms . The molecule also contains an ethyl group and a methanol group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its two heterocyclic rings (pyrrolidine and triazole), along with the ethyl and methanol groups . The presence of these groups and rings contributes to the compound’s three-dimensional structure and its chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The pyrrolidine and triazole rings, as well as the ethyl and methanol groups, could potentially undergo various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, its boiling point, density, and refractive index would depend on the nature and arrangement of its constituent atoms .
科学的研究の応用
Synthesis and Biological Activity
- The compound is part of the 1,2,4-triazoles group, known for their significant biological activities. These activities are attributed to factors like hydrogen bonding, solubility, dipole character, and rigidity. 1,2,4-triazoles are central in clinical drugs for various treatments, indicating the potential medical relevance of the compound (Prasad et al., 2021).
Catalyst Applications
- Triazolylmethanol compounds, such as the one mentioned, are used in catalysts for chemical reactions like Huisgen 1,3-dipolar cycloadditions. These catalysts facilitate reactions in water or under neat conditions, showcasing the compound's versatility in chemical synthesis (Ozcubukcu et al., 2009).
Anticancer Research
- Derivatives of 1,2,3-triazole, a class to which the given compound belongs, have been synthesized and evaluated for their anticancer activities. This suggests potential applications in developing novel anticancer agents (Dong et al., 2017).
Crystal Structure Analysis
- The crystal structures of compounds in the 1,2,3-triazole family have been extensively studied, providing insights into their molecular conformation and potential applications in drug design and other areas of chemical research (Gonzaga et al., 2016).
Solvatochromic Studies
- The solvatochromic properties of triazolyl compounds have been examined in various solvent mixtures, which is significant for understanding their interactions and stability in different chemical environments (Dorohoi et al., 2021).
Corrosion Inhibition
- Some triazolylmethanol derivatives have been investigated as corrosion inhibitors for metals in acidic environments. This highlights their potential use in industrial applications, particularly in protecting metals from corrosion (Ma et al., 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for the research and development of this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis . Further studies could also be conducted to better understand its physical and chemical properties, as well as its safety profile .
特性
IUPAC Name |
[1-[(1-ethylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMJTAQXHLFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





